

7-Methoxyquinazolin-4(1H)-one: A Versatile Scaffold for Chemical Probe Development

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Compound of Interest

Compound Name: 7-Methoxyquinazolin-4(1H)-one

Cat. No.: B102931

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Introduction: **7-Methoxyquinazolin-4(1H)-one** is a heterocyclic organic compound that serves as a key structural motif in the development of various biologically active molecules. Its quinazolinone core is a privileged scaffold in medicinal chemistry, frequently appearing in compounds designed to interact with a range of biological targets, including protein kinases and tubulin. This document provides an overview of the applications of **7-methoxyquinazolin-4(1H)-one** as a chemical probe, complete with experimental protocols and data for its derivatives, highlighting its potential in cancer research and drug discovery. While extensive data exists for its derivatives, this report also provides the foundational protocols to evaluate the parent compound.

Biological Activity and Applications

Derivatives of **7-methoxyquinazolin-4(1H)-one** have demonstrated significant potential as anticancer agents through various mechanisms of action. Notably, these compounds have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and as disruptors of microtubule dynamics by targeting tubulin.[1][2][3] The quinazolinone scaffold is a cornerstone in the design of numerous kinase inhibitors, including clinically approved drugs.[4]

As a Kinase Inhibitor Probe

The quinazoline core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[4] Derivatives of **7-methoxyquinazolin-4(1H)-one** have been synthesized and evaluated as inhibitors of various kinases, playing a crucial role in cell signaling pathways

related to cell proliferation, survival, and differentiation. The methoxy group at the 7-position can be synthetically modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.

As a Tubulin Polymerization Inhibitor Probe

Several derivatives of **7-methoxyquinazolin-4(1H)-one** have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][2][3] These compounds often bind to the colchicine site on tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[2] The versatility of the quinazolinone scaffold allows for the development of potent tubulin inhibitors with potential as vascular-disrupting agents in tumors.[1]

Quantitative Data for 7-Methoxyquinazolin-4(1H)-one Derivatives

The following table summarizes the biological activity of selected derivatives of **7-methoxyquinazolin-4(1H)-one**. It is important to note that the biological activity of the parent compound, **7-methoxyquinazolin-4(1H)-one**, is not extensively reported in the public domain, and these derivatives provide insight into the potential of this chemical scaffold.

Compound Name	Target	Assay	IC50/GI50	Reference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one	Tubulin	Tubulin Polymerization Inhibition	0.77 μ M	[2]
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one	Various Cancer Cell Lines	Antiproliferative Activity	1.9–3.2 nM	[2]
2-(2-methoxystyryl)quinazolin-4(3H)-one	Tubulin	Tubulin Polymerization Inhibition	Sub-micromolar	[3][5]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one	Various Cancer Cell Lines	Growth Inhibition	<50 nM in several cell lines	[3][5]
2-(2-Chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one	mGlu7 Receptor	Negative Allosteric Modulation	4.65 μ M	[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of **7-methoxyquinazolin-4(1H)-one** and its analogs.

Synthesis of 7-Methoxyquinazolin-4(1H)-one Derivatives

A general synthetic route to quinazolinone derivatives involves the cyclization of an appropriately substituted anthranilic acid derivative with a suitable reagent. For instance, a substituted 2-aminobenzamide can be cyclized using formic acid.^[7]

Protocol for the Synthesis of a 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one derivative:

- A solution of 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mM) in formic acid (20 mL) is stirred at 100°C in an oil bath for 8 hours.^[7]
- The reaction mixture is then cooled and quenched in ice-cold water (30 mL).^[7]
- The mixture is kept overnight at room temperature to allow for precipitation.^[7]
- The resulting precipitate is filtered and dried under a vacuum to yield the final product.^[7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to an untreated control.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

- Prepare a reaction mixture containing purified tubulin, a GTP source, and a fluorescence reporter in a suitable buffer.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate polymerization by raising the temperature to 37°C.
- Monitor the increase in fluorescence over time using a fluorometer. This increase corresponds to the incorporation of the fluorescent reporter into the growing microtubules.
- The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as controls.[\[2\]](#)

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

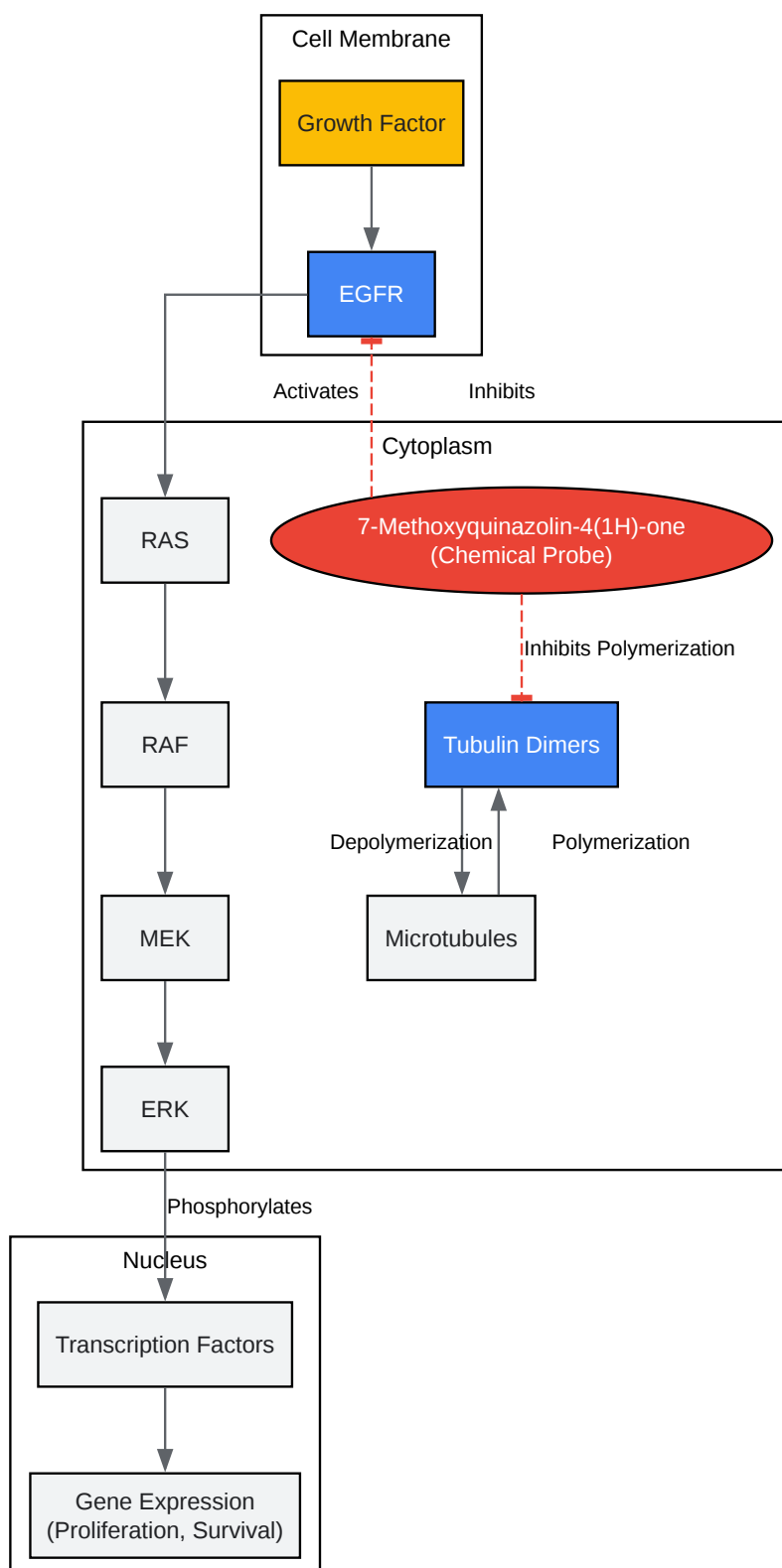
Protocol:

- Prepare a reaction mixture containing the target kinase, its specific substrate (e.g., a peptide or protein), and ATP in a suitable kinase buffer.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the kinase reaction and incubate for a specific time at an optimal temperature.
- Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$), antibody-based detection of the phosphoprotein (e.g., ELISA or Western blot), or luminescence-based assays that measure the amount of ATP remaining.

- Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

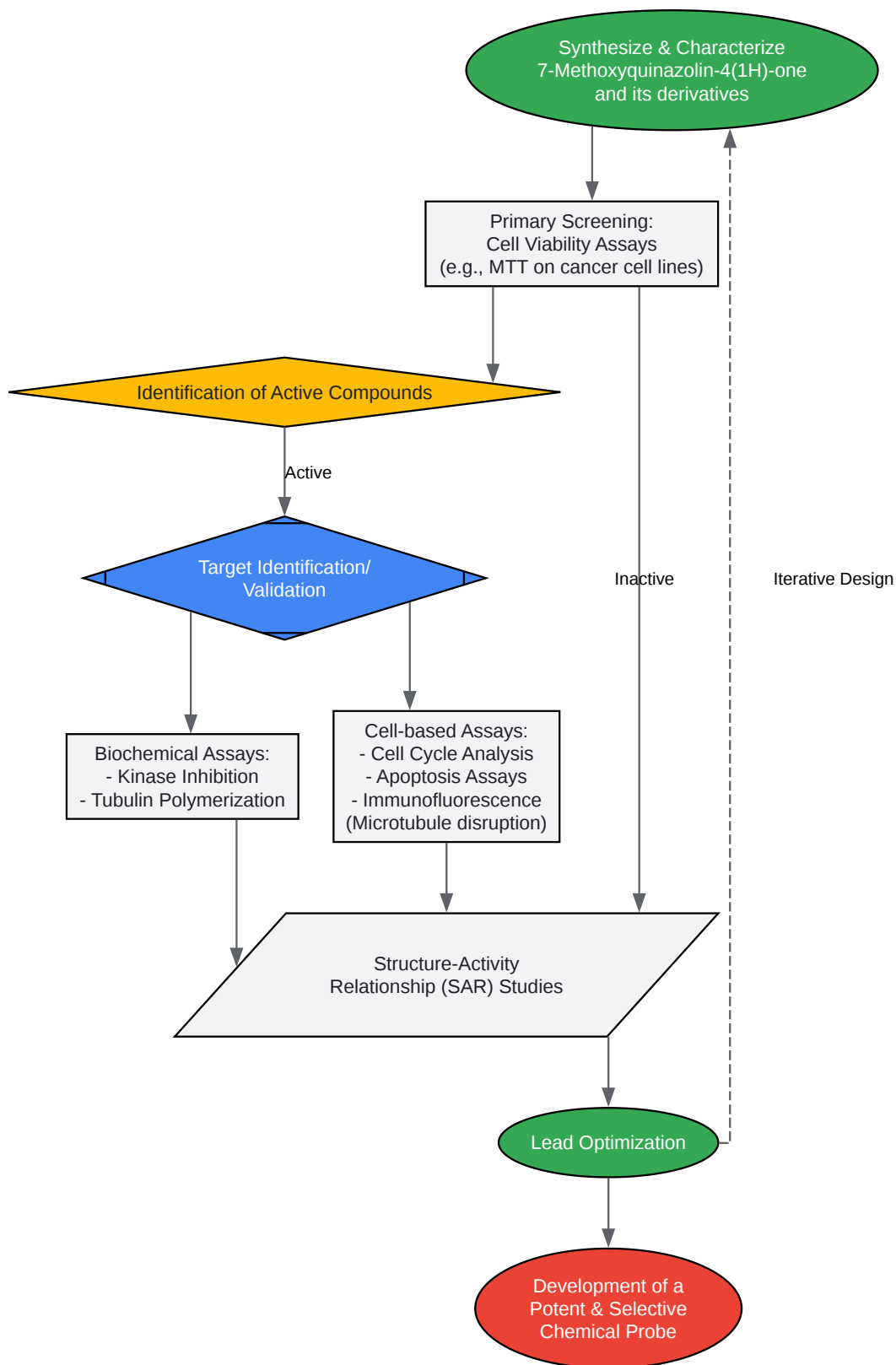
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by **7-methoxyquinazolin-4(1H)-one** derivatives and a general workflow for its evaluation as a chemical probe.



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Caption: Potential signaling pathways targeted by **7-methoxyquinazolin-4(1H)-one** derivatives.



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Caption: Workflow for evaluating **7-methoxyquinazolin-4(1H)-one** as a chemical probe.

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